Rp-cGMPS triethylammonium salt

PKG inhibition kinase selectivity cGMP signaling

Rp-cGMPS triethylammonium salt (guanosine 3′,5′-cyclic monophosphorothioate, Rp-isomer) is a phosphorothioate-modified diastereomer of cyclic GMP that functions as a competitive antagonist of cGMP-dependent protein kinase (PKG) activation. The Rp configuration at the phosphorus atom confers inhibitory activity, in contrast to the Sp diastereomer which acts as a PKG activator.

Molecular Formula C16H27N6O6PS
Molecular Weight 462.5 g/mol
CAS No. 86562-10-9
Cat. No. B3183269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-cGMPS triethylammonium salt
CAS86562-10-9
Molecular FormulaC16H27N6O6PS
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O
InChIInChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-,22?;/m1./s1
InChIKeySBVIQYPGQBMDDI-QKAIHBBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-cGMPS Triethylammonium Salt (CAS 86562-10-9): Competitive cGMP-Dependent Protein Kinase Inhibitor with Phosphodiesterase Resistance — Procurement & Selection Guide


Rp-cGMPS triethylammonium salt (guanosine 3′,5′-cyclic monophosphorothioate, Rp-isomer) is a phosphorothioate-modified diastereomer of cyclic GMP that functions as a competitive antagonist of cGMP-dependent protein kinase (PKG) activation . The Rp configuration at the phosphorus atom confers inhibitory activity, in contrast to the Sp diastereomer which acts as a PKG activator [1]. This compound resists hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), ensuring sustained target engagement in biochemical assays . Supplied as the triethylammonium salt (M.W. 462.5 g/mol) with aqueous solubility of 5 mg/mL, it is a foundational tool for dissecting cGMP-PKG signaling cascades in vitro .

Why Generic Substitution Among cGMP Analog Inhibitors Is Not Advisable: Pharmacological Differentiation of Rp-cGMPS Triethylammonium Salt


Despite sharing a phosphorothioate backbone, Rp-cGMP analogs exhibit profoundly different inhibitory potencies, isoform selectivities, and membrane permeabilities that preclude simple interchange. Rp-cGMPS inhibits PKG-Iα with a Ki of 20 µM and displays nearly equal potency against PKA-II (Ki = 20 µM), resulting in a selectivity ratio of ~1 [1]. In contrast, the 8-modified analog Rp-8-Br-PET-cGMPS inhibits PKG-Iα with a Ki of 0.035 µM (~570-fold more potent) and achieves a PKA-II/PKG-Iα selectivity ratio of ~314 [1]. Furthermore, Rp-cGMPS exhibits low membrane permeability, while Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS are significantly more lipophilic and cell-permeant [2]. These quantitative differences mean that substituting one Rp-cGMPS analog for another can fundamentally alter experimental outcomes, particularly when PKG/PKA discrimination, cellular uptake, or concentration-response windows are critical experimental parameters.

Quantitative Evidence Guide: Rp-cGMPS Triethylammonium Salt vs. Closest Analogs — Head-to-Head Comparisons for Informed Procurement


Kinase Inhibition Selectivity Profile: Rp-cGMPS vs. Rp-8-Br-PET-cGMPS (Ki Values Across PKG and PKA Isoforms)

Rp-cGMPS inhibits PKG-Iα with a Ki of 20 µM and PKA-II with a Ki of 20 µM, yielding a PKA-II/PKG-Iα selectivity ratio of 1.0 — effectively non-selective between these two AGC kinases [1][2]. In the same study series, Rp-8-Br-PET-cGMPS inhibits PKG-Iα with a Ki of 0.035 µM and PKA-II with a Ki of 11 µM, achieving a selectivity ratio of ~314 [1]. For PKG-II, Rp-cGMPS shows a Ki of 0.5 µM, while Rp-8-Br-PET-cGMPS exhibits Ki values of 0.45–0.9 µM, representing comparable potency at this isoform [1]. This differential selectivity profile makes Rp-cGMPS particularly valuable when equipotent PKG/PKA inhibition is desired, whereas Rp-8-Br-PET-cGMPS is preferred for PKG-selective applications.

PKG inhibition kinase selectivity cGMP signaling PKA cross-reactivity

Membrane Permeability Comparison: Rp-cGMPS vs. Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS

Rp-cGMPS is characterized by low membrane permeability, a property explicitly noted in vendor technical documentation [1]. In direct comparative statements, Rp-8-Br-cGMPS is described as 'significantly more lipophilic and membrane-permeant compared to cyclic GMP or Rp-cGMPS' . Similarly, Rp-8-pCPT-cGMPS is reported to be 'significantly more lipophilic and membrane permeant as compared to Rp-cGMPS or Rp-8-Br-cGMPS' . While precise logP or PAMPA values are not publicly available for these analogs, the consistent qualitative ranking across multiple independent vendor datasheets supports the conclusion that Rp-cGMPS is substantially less cell-permeable than its 8-substituted derivatives.

cell permeability lipophilicity intracellular delivery membrane transport

High-Resolution Structural Characterization: Crystal Structure of PKG Iβ CNB-B Domain in Complex with Rp-cGMPS at 1.3 Å

The crystal structure of the PKG Iβ cyclic nucleotide-binding B domain (CNB-B) in complex with Rp-cGMPS has been determined at 1.3 Å resolution [1]. This structure reveals that Rp-cGMPS stabilizes an apo-like, inactive conformation of the CNB-B domain, with the helical domain in an open configuration that resembles the catalytic subunit-bound inhibited state of PKA RIα more closely than the apo or Rp-cAMPS-bound conformations [1]. This high-resolution structural information is unique among Rp-cGMPS analogs and provides a definitive mechanistic framework for understanding PKG inhibition at the molecular level, facilitating rational experimental design and enabling structure-based interpretation of functional data.

X-ray crystallography PKG regulatory domain inhibitor binding mode structural biology

Phosphodiesterase Resistance: A Conserved yet Procurement-Critical Feature of Rp-cGMPS Triethylammonium Salt

Rp-cGMPS is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), a property conferred by the phosphorothioate modification that replaces a non-bridging oxygen with sulfur at the cyclic phosphate [1][2]. This PDE resistance is a class-wide feature of Rp-phosphorothioate analogs, including Rp-cAMPS, Rp-8-Br-cGMPS, and Rp-8-pCPT-cGMPS [1]. The practical consequence is that Rp-cGMPS maintains stable concentrations in biochemical assays containing endogenous PDE activity, eliminating the need for co-application of PDE inhibitors such as IBMX and thereby reducing pharmacological confounds. This property is essential for in vitro kinase activity assays, phosphodiesterase mapping studies, and affinity chromatography applications [1].

PDE resistance metabolic stability in vitro half-life cyclic nucleotide hydrolysis

Salt Form and Solubility: Triethylammonium Salt of Rp-cGMPS vs. Sodium Salt — Impact on Experimental Handling

Rp-cGMPS triethylammonium salt (M.W. 462.5 g/mol) exhibits aqueous solubility of 5 mg/mL in water, as specified by the manufacturer . The triethylammonium counterion generally confers enhanced solubility in aqueous buffers compared to the free acid form, and for certain cyclic nucleotide analogs, the triethylammonium salt has been reported to offer improved water solubility and stability relative to the sodium salt . The sodium salt form of Rp-cGMPS (M.W. 383.3 g/mol) is also soluble in water or buffer and is supplied at >99% HPLC purity [1]. Selection of the triethylammonium salt may be advantageous when higher stock concentrations are required or when sodium content must be minimized for specific buffer conditions.

salt form selection aqueous solubility compound formulation triethylammonium counterion

Optimal Research and Industrial Application Scenarios for Rp-cGMPS Triethylammonium Salt (CAS 86562-10-9)


In Vitro Biochemical Reconstitution Studies Requiring Balanced PKG/PKA Inhibition

Rp-cGMPS triethylammonium salt is ideally suited for in vitro kinase assays where simultaneous blockade of both PKG and PKA activity is experimentally desirable. With Ki values of 20 µM for both PKG-Iα and PKA-II, it provides equipotent inhibition of these two AGC kinases [1][2]. This is particularly valuable when investigating signaling pathways where cGMP and cAMP may cross-activate each other's cognate kinases (e.g., in vascular smooth muscle or platelet preparations), and where a non-discriminating inhibitor is needed to establish baseline effects prior to selective inhibitor studies [1].

Structural Biology of PKG Regulatory Domains Using Validated Co-Crystal Systems

The availability of a high-resolution (1.3 Å) co-crystal structure of PKG Iβ CNB-B bound to Rp-cGMPS [3] makes this compound the ligand of choice for structural biology laboratories conducting X-ray crystallography or NMR studies of PKG regulatory domains. The well-characterized binding mode, in which Rp-cGMPS stabilizes an apo-like inactive conformation distinct from that induced by Rp-cAMPS [3], provides a validated starting point for structure-guided mutagenesis, fragment-based screening, or computational docking studies targeting the CNB-B gatekeeper domain.

Phosphodiesterase Activity Mapping and Affinity Chromatography

Because Rp-cGMPS is resistant to PDE hydrolysis [1] while retaining affinity for PDE catalytic and regulatory sites, it serves as an effective ligand for PDE activity mapping and affinity chromatography applications. Immobilized derivatives (e.g., Rp-2'-AHC-cGMPS-agarose) are commercially available and enable purification of cyclic nucleotide-responsive proteins including phosphodiesterases and protein kinases [1]. The triethylammonium salt form's defined solubility facilitates preparation of coupling solutions for in-house immobilization protocols.

Negative Control and Baseline Characterization in cGMP-PKG Signaling Studies

In experimental systems where PKG-mediated effects are being probed with selective activators (e.g., 8-Br-cGMP or Sp-cGMPS), Rp-cGMPS provides a well-characterized negative control that competitively antagonizes cGMP-induced PKG activation without introducing the confounding factors associated with more potent or more selective inhibitors [2]. Its low membrane permeability [1] also makes it useful for distinguishing between intracellular and extracellular sites of action when applied to permeabilized versus intact cell preparations, enabling rigorous compartment-specific pharmacological dissection.

Quote Request

Request a Quote for Rp-cGMPS triethylammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.